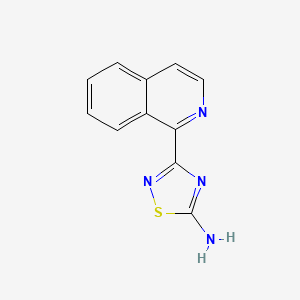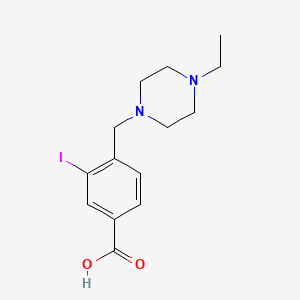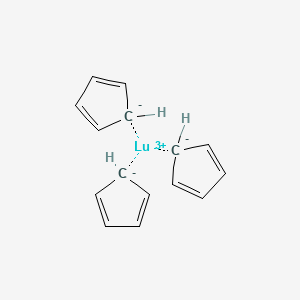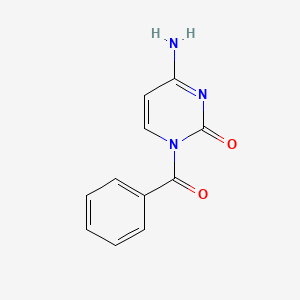
4-Amino-1-benzoylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-benzoylpyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound features an amino group at position 4, a benzoyl group at position 1, and a keto group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzoylpyrimidin-2(1H)-one typically involves the condensation of a suitable benzoyl derivative with a pyrimidine precursor. One common method involves the reaction of benzoyl chloride with 4-amino-2-hydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-benzoylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro-1-benzoylpyrimidin-2(1H)-one
Reduction: 4-Amino-1-benzoylpyrimidin-2(1H)-ol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
4-Amino-1-benzoylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can act as an inhibitor or modulator of certain enzymes and receptors.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Amino-1-benzoylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-hydroxypyrimidine: Lacks the benzoyl group, making it less hydrophobic.
1-Benzoylpyrimidin-2(1H)-one: Lacks the amino group, reducing its reactivity.
4-Amino-1-(4-methylbenzoyl)pyrimidin-2(1H)-one: Contains a methyl group on the benzoyl ring, altering its electronic properties.
Uniqueness
4-Amino-1-benzoylpyrimidin-2(1H)-one is unique due to the presence of both an amino group and a benzoyl group, which confer distinct chemical and biological properties
Properties
| 467249-26-9 | |
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-amino-1-benzoylpyrimidin-2-one |
InChI |
InChI=1S/C11H9N3O2/c12-9-6-7-14(11(16)13-9)10(15)8-4-2-1-3-5-8/h1-7H,(H2,12,13,16) |
InChI Key |
ZTRXFCGYDLPIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
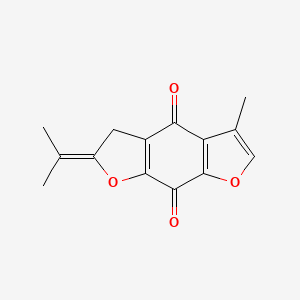
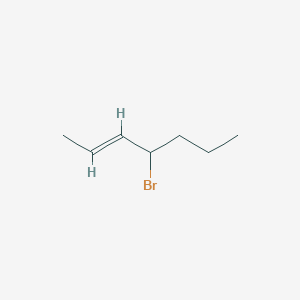
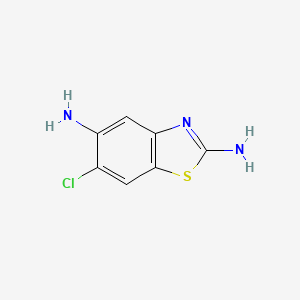


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
